![molecular formula C11H14O2S B14406810 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one CAS No. 88357-23-7](/img/structure/B14406810.png)
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one is an organic compound that features a phenyl ring substituted with a hydroxyethyl sulfanyl group and a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one typically involves the reaction of 4-bromothiophenol with 2-bromoethanol to form 4-[(2-hydroxyethyl)sulfanyl]phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetone in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product.
化学反応の分析
Types of Reactions
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one involves its interaction with various molecular targets. The hydroxyethyl sulfanyl group can form hydrogen bonds and interact with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and result in specific pharmacological effects.
類似化合物との比較
Similar Compounds
4-[(2-Hydroxyethyl)sulfanyl]phenol: Lacks the propan-2-one moiety but shares the hydroxyethyl sulfanyl group.
1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methylpropiophenone moiety.
特性
CAS番号 |
88357-23-7 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
1-[4-(2-hydroxyethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5,12H,6-8H2,1H3 |
InChIキー |
KSWLGZWNEWGXHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


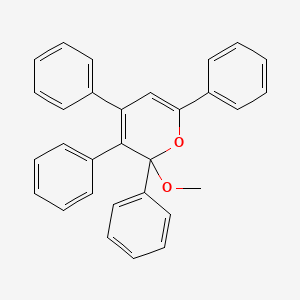
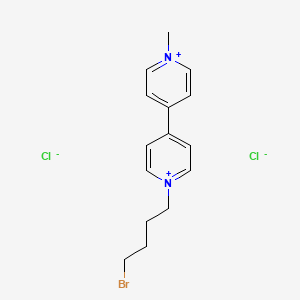
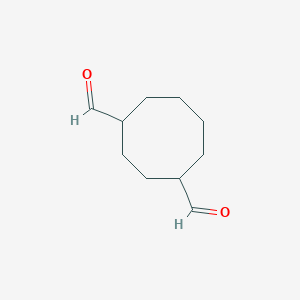
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
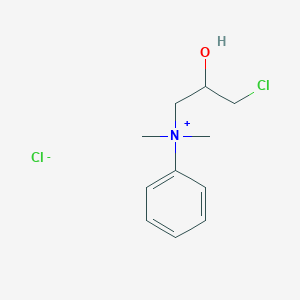
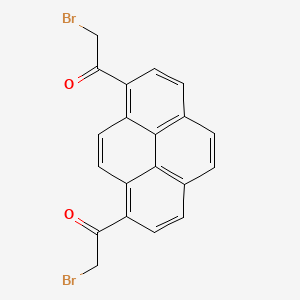

![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
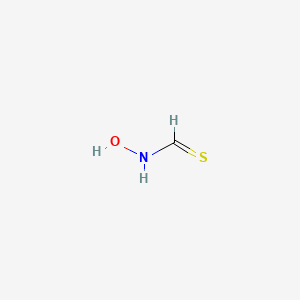
![[Cyclopent-1-ene-1,2-diylbis(oxy)]bis[diethyl(methyl)silane]](/img/structure/B14406807.png)
